molecular formula C7H9BrO2 B8214415 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8214415
M. Wt: 205.05 g/mol
InChI Key: NXRRNEOXMJIEBD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) core, a bromomethyl (-CH2Br) substituent at position 3, and a carboxylic acid (-COOH) group at position 1. The bromomethyl group enhances reactivity, making the compound a versatile intermediate for nucleophilic substitutions (e.g., Suzuki couplings or aminations), while the carboxylic acid moiety allows for further functionalization via esterification or amidation .

Properties

IUPAC Name

3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRRNEOXMJIEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the bromination of bicyclo[1.1.1]pentane derivatives. One common method is the bromination of bicyclo[1.1.1]pentane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired reaction conditions .

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or primary amines in polar solvents such as ethanol or water.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products:

    Substitution: Formation of hydroxymethyl, methoxymethyl, or aminomethyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals due to its unique structural features that allow for further functionalization:

  • Drug Development : The compound has been utilized in synthesizing bicyclic compounds that exhibit biological activity, making it valuable in drug discovery efforts .
  • Bioisosteric Applications : Its structure allows it to act as a bioisostere for benzene rings and other functional groups, which can enhance the pharmacological properties of drug candidates .

Material Science

In addition to medicinal chemistry, this compound can be explored in material science applications:

  • Polymer Chemistry : The incorporation of bicyclic structures into polymers can improve their mechanical properties and thermal stability.
  • Catalysis : Research has indicated potential uses of bicyclic compounds as catalysts or catalyst supports in organic reactions .

Case Study 1: Synthesis Optimization

A recent study demonstrated an optimized synthetic route for this compound that significantly improved yield and reduced reaction times compared to traditional methods. The researchers reported a total yield of 39% with high purity (>97%) using commercially available reagents under mild conditions .

Another study assessed the biological activity of derivatives synthesized from this compound, revealing promising results in inhibiting specific enzyme activities relevant to cancer treatment pathways . This highlights the compound's potential as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with specific molecular targets or pathways, although detailed studies are required to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Key Trends :

  • Acidity : Electron-withdrawing groups (EWGs, e.g., -CF3) lower pKa by stabilizing the conjugate base, while electron-donating groups (EDGs, e.g., -NH2) increase pKa .
  • Reactivity : Halogenated derivatives (Br, I) excel in cross-coupling reactions, whereas -CF3 derivatives prioritize metabolic stability in drug candidates .

Stability and Handling

  • Bromomethyl-BCP : Light-sensitive; requires storage at 2–8°C in inert atmospheres .
  • Trifluoromethyl-BCP : Hydrolytically stable but prone to decarboxylation under strong acidic conditions .
  • Iodo-BCP : Thermally stable but susceptible to iodide displacement in polar aprotic solvents .

Research Findings and Challenges

  • For example, -CF3 increases acidity by 1.3 pKa units compared to -CH3 .
  • Synthetic Limitations : Scalable synthesis of 3-halogenated BCPs remains challenging due to the BCP core’s strain and sensitivity to radical intermediates .

Biological Activity

3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential bioisosteric properties. This article explores its biological activity, synthesis, and applications in drug design, supported by recent research findings and case studies.

The compound has the molecular formula C11H17BrO2 and a molecular weight of 261.16 g/mol. Its structure features a bromomethyl group attached to a bicyclo[1.1.1]pentane core, which is known for its ability to mimic aromatic systems while offering increased metabolic stability.

Biological Activity

Recent studies have highlighted the biological relevance of bicyclo[1.1.1]pentanes as bioisosteres of benzene rings. This characteristic makes them valuable in drug design, particularly for developing compounds with improved pharmacokinetic properties:

  • Bioisosterism : Bicyclo[1.1.1]pentane structures can replace aromatic rings in drug candidates, potentially enhancing their metabolic stability and reducing toxicity .
  • Antimicrobial Activity : Research indicates that derivatives of bicyclo[1.1.1]pentane exhibit antimicrobial properties, making them candidates for further exploration in antibiotic development .
  • Receptor Interaction : The compound's ability to engage with various biological targets has been investigated, revealing potential interactions with receptors involved in key physiological processes .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : The initial step involves the bromination of bicyclo[1.1.1]pentane derivatives to introduce the bromomethyl group.
  • Carboxylation : Following bromination, carboxylic acid functionality is introduced through hydrolysis or other means.
  • Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing .

Case Studies

Several case studies have demonstrated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A study published in 2023 evaluated a series of bicyclo[1.1.1]pentane derivatives against various bacterial strains, showing promising results for compounds containing the bromomethyl substitution .
  • Drug Design Applications : Research conducted by Pfizer explored the use of bicyclo[1.1.1]pentanes as scaffolds for developing new pharmaceuticals, emphasizing their potential in creating drugs with favorable metabolic profiles .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundStructure FeaturesBiological Activity
Bicyclo[1.1.1]pentane-1-carboxylic acidLacks bromomethyl groupModerate activity
3-Methylbicyclo[1.1.1]pentane-1-carboxylic acidMethyl group instead of bromomethylEnhanced stability
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acidContains pyrazine ringAntimicrobial properties

Q & A

Basic: How can researchers optimize the synthesis of 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

Methodological Answer:
Synthesis optimization for this compound can leverage photochemical or radical-based approaches. A photochemical route, inspired by the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, involves UV irradiation of [1.1.1]propellane with brominated precursors (e.g., bromoacetyl derivatives) at controlled temperatures (−10°C to 20°C). Key parameters include solvent choice (e.g., pentane or DCM), reaction time (8–12 hrs), and stoichiometric ratios of brominating agents . For bromomethyl substitution, radical addition or dichlorocarbene-based methods (as in Cl₂C: addition to bicyclobutane esters) may require post-functionalization steps . Reaction progress should be monitored via LCMS or TLC, with purification via flash chromatography (e.g., PE/EA gradients) .

Basic: What analytical methods are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR (CDCl₃ or DMSO-d₆) to confirm bicyclo[1.1.1]pentane geometry and bromomethyl integration. For example, bridgehead protons typically resonate at δ 2.0–2.5 ppm .

Mass Spectrometry : High-resolution MS (TOF or ESI) validates molecular weight (C₈H₉BrO₂, MW: 235.06).

Acidity Measurements : Titration or computational modeling (e.g., MP2/6-311++G**) predicts pKa values (expected ~4.5–5.0 based on bicyclo[1.1.1]pentane carboxylic acid analogs) .

X-ray Crystallography : Resolves steric strain and substituent orientation in the rigid bicyclic system .

Advanced: How does the bromomethyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromomethyl group enhances electrophilicity at the bridgehead, enabling Suzuki-Miyaura or Ullmann couplings. For example, in Pd-catalyzed reactions, the Br atom acts as a leaving group for C–C bond formation. However, steric hindrance from the bicyclo scaffold may reduce reaction efficiency. Pre-activation with HATU or DCC improves coupling yields in peptide synthesis (e.g., amide bond formation with 3,5-diaminobenzamide derivatives) . Solvent polarity (DMF > DCM) and temperature (20–50°C) are critical for minimizing side reactions .

Advanced: What computational models predict substituent effects on acidity in bicyclo[1.1.1]pentane derivatives?

Methodological Answer:
Density Functional Theory (DFT) at the PBE0/6-31++G(d,p) level accurately models inductive effects. For 3-substituted derivatives, atomic dipole moments (via Quantum Theory of Atoms in Molecules, QTAIM) correlate with experimental acidities. The bromomethyl group’s electron-withdrawing effect lowers pKa by ~0.5–1.0 units compared to unsubstituted analogs . Kirkwood-Westheimer models with an effective dielectric constant (ε = 1) predict acidity shifts based on substituent dipole orientation .

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

Flash Chromatography : Use silica gel with gradients like PE/EA (5:1 to 3:1) for baseline separation .

Recrystallization : Cold pentane/diethyl ether (2:1) removes unreacted precursors .

Reversed-Phase HPLC : Employ C18 columns with 0.1% formic acid in water/acetonitrile for high-purity isolation (>95%) .

Acid-Base Extraction : Utilize pH-dependent solubility (pKa ~4.5) in aqueous NaHCO₃/EtOAC .

Advanced: How is this compound utilized as a rigid scaffold in peptide synthesis?

Methodological Answer:
The bicyclo[1.1.1]pentane core mimics phenyl or γ-aminobutyric acid (GABA) conformations, reducing peptide flexibility. For incorporation:

Activation : Convert the carboxylic acid to an NHS ester using DCC/DMAP or HATU .

Solid-Phase Synthesis : Couple to resin-bound peptides via Fmoc/t-Boc strategies, with deprotection in TFA/DCM .

Cyclization : Intramolecular amidation under microwave irradiation (50°C, 30 min) enhances macrocycle stability .

Advanced: How do bridgehead substituents affect acid dissociation constants (pKa) in bicyclo[1.1.1]pentane systems?

Methodological Answer:
Substituent electronegativity and distance from the carboxylic acid govern pKa shifts. For 3-bromomethyl derivatives:

  • Inductive Effect : The Br atom’s -I effect increases acidity (ΔpKa ≈ −1.0 vs. unsubstituted).
  • Steric Effects : Minimal due to the rigid scaffold’s fixed geometry.
  • Computational Validation : MP2/6-311++G** calculations align with experimental gas-phase acidities (ΔG° ≈ −6.2 kcal/mol for 4-Cl analogs) .

Basic: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Storage : Keep at −20°C under inert gas (N₂/Ar) to prevent bromine displacement or hydrolysis .
  • Light Sensitivity : Protect from UV exposure to avoid radical degradation (common in brominated bicyclo systems) .
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH/H₂O) to minimize esterification or decarboxylation .

Advanced: How can QTAIM analysis elucidate substituent effects in bicyclo[1.1.1]pentane derivatives?

Methodological Answer:
Quantum Theory of Atoms in Molecules (QTAIM) calculates electron density (ρ) and Laplacian (∇²ρ) at bond critical points. For 3-bromomethyl derivatives:

  • Atomic Dipole Moments : The Br substituent’s dipole alters ρ distribution at the bridgehead, increasing acidity.
  • Transferability : Substituent dipoles from simpler systems (e.g., CH₃Br) predict effects in the bicyclo scaffold .

Advanced: What mechanisms govern decarboxylation in photoredox reactions involving this compound?

Methodological Answer:
Under Ir-based photoredox catalysis (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), decarboxylation proceeds via:

Single-Electron Transfer (SET) : Generates a carboxyl radical.

Radical Recombination : Forms C–C bonds with allyl/aryl partners.

Quenching : Ascorbic acid or TEA scavenges excess radicals .
Kinetic studies show a 90% yield in 1 hr at 20°C in DMF, with TOF-MS confirming product identity .

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